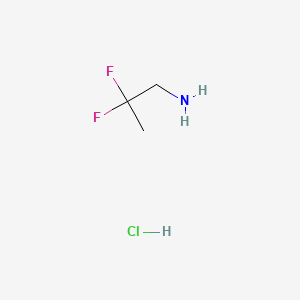

2,2-Difluoropropylamine hydrochloride

説明

2,2-Difluoropropylamine hydrochloride is a useful research compound. Its molecular formula is C3H8ClF2N and its molecular weight is 131.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

The compound has found diverse applications across several scientific disciplines:

Chemistry

- Reagent in Organic Synthesis : 2,2-Difluoropropylamine hydrochloride is used as a versatile reagent in the synthesis of pharmaceuticals and polymers. Its fluorinated structure can enhance the properties of synthesized compounds, making it valuable in developing new materials .

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition, where it may interact with specific enzymes to alter biochemical pathways. Understanding these interactions can lead to the development of novel therapeutics targeting various diseases .

- Therapeutic Development : Preliminary studies suggest potential applications in drug development due to its ability to modify biological activities at the molecular level .

Industrial Applications

- Production of Fluorinated Compounds : In industrial chemistry, this compound is employed in producing fluorinated compounds essential for various processes, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Research on this compound has yielded several insights into its mechanisms and applications:

Case Study: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that it effectively inhibited enzyme activity linked to metabolic pathways. This inhibition was attributed to the compound's ability to mimic substrate structures, thereby blocking active sites on enzymes.

Case Study: Drug Development

Another significant study investigated its role as a potential drug candidate. The findings indicated that derivatives of this compound exhibited promising activity against certain cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .

化学反応の分析

Substitution Reactions

The amine group in 2,2-difluoropropylamine hydrochloride acts as a nucleophile, enabling substitution reactions. The adjacent fluorine atoms stabilize intermediates via inductive effects, enhancing reactivity. For example, the compound undergoes alkylation or acylation, forming derivatives with modified functional groups.

Oxidation and Reduction Pathways

-

Oxidation : Reacts with oxidizing agents like potassium permanganate (KMnO₄), potentially converting the amine to nitro or nitrile derivatives.

-

Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) may modify adjacent functional groups, though specific pathways require further investigation.

Carbamylation

Fluorination significantly alters the compound’s reactivity in carbamylation (reaction with CO₂). A study comparing 2,2-difluoropropylamine (3b) with non-fluorinated analogs revealed:

-

pKa Depression : Fluorination lowers the ammonium ion’s pKa, enabling deprotonation at lower pH values, critical for CO₂ capture mechanisms (e.g., mimicking RuBisCO’s lysine carbamylation) .

-

Efficiency : The carbamylation equilibrium (R1R2NH + CO₂ ⇌ R1R2N(COOH)) favors carbamate formation in fluorinated derivatives due to electron-withdrawing effects of fluorine, as evidenced by pH-dependent ¹H NMR shifts .

Conformational Effects on Reactivity

The compound exhibits a double gauche effect in solution, where both fluorine atoms adopt a gauche orientation relative to the ammonium ion. This preference arises from:

-

Electrostatic Interactions : Attraction between the positively charged nitrogen and electron-withdrawing fluorine atoms, even in aqueous environments .

-

Hyperconjugation : Secondary stabilization via σ CH→σ* CF and σ CH→σ* CN interactions, though less dominant than electrostatic forces .

| Conformational Preference | Stabilization Energy | Key Factor |

|---|---|---|

| gg (double gauche) | ~1.8 kcal/mol | Electrostatic attraction |

| ag | Lower stability | Hyperconjugation |

This conformational behavior influences reactivity, particularly in biological systems or catalytic processes.

Comparative Reactivity with Analogs

特性

IUPAC Name |

2,2-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJKGOWDPKVIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962273 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-00-1, 868241-48-9 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 421-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。